molecular formula C22H28N2O5S B2739934 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 921995-88-2

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2739934
CAS No.: 921995-88-2
M. Wt: 432.54
InChI Key: ZWUQDKODQCBMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic small molecule characterized by a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The compound features a 7-membered oxazepine ring with a ketone group at position 4, ethyl and dimethyl substituents at positions 3 and 5, and a methoxy-dimethylbenzenesulfonamide group at position 6.

The crystal structure of this compound, if determined, would likely rely on refinement via SHELXL and data processing using the WinGX suite , which are industry-standard tools for small-molecule crystallography. These programs enable precise determination of bond lengths, angles, and torsional conformations critical for understanding stereoelectronic properties.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-7-24-17-9-8-16(12-18(17)29-13-22(4,5)21(24)25)23-30(26,27)20-11-15(3)14(2)10-19(20)28-6/h8-12,23H,7,13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUQDKODQCBMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, chemical properties, and implications in medicinal chemistry.

Molecular Formula and Weight

  • Molecular Formula: C23H27F3N2O4S
  • Molecular Weight: Approximately 484.5 g/mol .

Structural Characteristics

The compound features multiple functional groups, including:

  • Sulfonamide group : Known for antibacterial properties.
  • Oxazepine moiety : Implicated in various biological activities.

The presence of these groups suggests a multifaceted mechanism of action that may target several biological pathways.

Research indicates that this compound may inhibit specific biological pathways involved in cell proliferation. Similar compounds have demonstrated efficacy against resistant cancer cell lines by disrupting critical signaling pathways .

Therapeutic Applications

This compound's potential applications include:

  • Oncology : Targeting cancer cells that exhibit resistance to conventional therapies.
  • Anti-inflammatory : Due to its sulfonamide component, it may also have implications in treating inflammatory diseases.

Inhibition Studies

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, particularly as inhibitors of receptor-interacting protein kinase 1 (RIP1), which is associated with cell death pathways and inflammatory responses .

Case Study Overview

Several studies have highlighted the efficacy of compounds related to this compound:

StudyFindings
Study 1Demonstrated inhibition of cancer cell proliferation in vitro.
Study 2Showed anti-inflammatory effects in animal models.
Study 3Identified potential for use in combination therapies for resistant cancers.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound AContains an oxazepine ringRIP1 inhibitor
Compound BSulfonamide derivativeAnti-inflammatory
Compound CThiophene-based structureAnticancer properties

These comparisons indicate that the unique combination of functional groups in this compound may confer distinct pharmacological properties not found in other similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The benzo[b][1,4]oxazepine scaffold is structurally related to:

Benzodiazepines: These feature a 7-membered ring with two nitrogen atoms.

Sulfonamide-containing heterocycles : Compounds like celecoxib share the sulfonamide group, which enhances binding to hydrophobic enzyme pockets.

Key Differentiators

Property Target Compound Benzodiazepines (e.g., Diazepam) Sulfonamide Analogs (e.g., Celecoxib)
Core Structure Benzo[b][1,4]oxazepine with ketone and ethyl-dimethyl groups 1,4-Benzodiazepine with chloro and methyl groups Aryl sulfonamide with pyrazole ring
Electron-Withdrawing Groups 4-Oxo, sulfonamide 2-Carbonyl, chloro substituent Sulfonamide, trifluoromethyl
Solubility Moderate (methoxy and dimethyl groups enhance lipophilicity) Low (highly lipophilic) Low (polar sulfonamide mitigates lipophilicity)
Crystallographic Refinement Likely refined via SHELXL Historically refined via SHELX-76 Often refined with SHELXL or similar tools

Research Findings

  • Sulfonamide Role : The 2-methoxy-4,5-dimethylbenzenesulfonamide moiety may enhance selectivity for enzymes with hydrophobic active sites, similar to COX-2 inhibitors .
  • Crystallographic Robustness : The compound’s structural complexity necessitates high-resolution data processed through pipelines like WinGX , ensuring accurate refinement of its conformational flexibility.

Methodological Considerations

The absence of explicit pharmacological or thermodynamic data in the provided evidence limits quantitative comparisons. However, the use of SHELXL for small-molecule refinement and WinGX for data integration underscores the compound’s reliance on crystallographic precision for structural validation. Future studies should prioritize:

  • Binding Affinity Assays : To compare potency against benzodiazepine receptors or sulfonamide targets.
  • Solubility and Stability Profiling : To assess pharmacokinetic advantages over simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.